molecular formula C7H4N2O2S B567117 Thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1337882-43-5

Thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B567117
M. Wt: 180.181
InChI Key: HACJQZHGTLOKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their various chemical and biological applications .


Synthesis Analysis

The synthesis of Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives involves several steps. For instance, one method involves the reaction of substituted aldehydes with HCl in DMF under reflux conditions, followed by reaction with POCl3 and then with morpholine . Another method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-d]pyrimidine-6-carboxylic acid is characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The carboxylic acid group is attached to the 6-position of the pyrimidine ring .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions due to the presence of the carboxylic acid group and the reactive sites on the thieno[2,3-d]pyrimidine core . For example, it can react with amines to form amides, or with alcohols to form esters .

Scientific Research Applications

1. Antimicrobial Activity

  • Methods of Application : The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine .
  • Results or Outcomes : The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

2. Anti-inflammatory Activities

  • Methods of Application : Synthesis and anti-inflammatory activities of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have been reported .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Biological Evaluation

  • Methods of Application : The biological evaluation showed that 12e can significantly affect lymphoma cell morphology, and induce the apoptosis of SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .
  • Results or Outcomes : These findings indicated that 12e would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors .

4. Anticancer Activity

  • Methods of Application : The biological evaluation showed that one of the derivatives can significantly affect lymphoma cell morphology, induce the apoptosis of SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .
  • Results or Outcomes : These findings indicated that the derivative would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors .

5. Chemical Research

  • Summary of Application : Thieno[2,3-d]pyrimidine-6-carboxylic acid is used in chemical research, particularly in the synthesis of novel derivatives combining thieno[2,3-d]pyrimidine fragments .
  • Methods of Application : The synthesis of the starting 3,5-dimethyl-4-oxo-2-thioxo-1 H-thieno[2,3-d]pyrimidine-6-carboxylic acid was carried out by hydrolysis of the previously reported and readily available ethyl ester .
  • Results or Outcomes : The construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole starting from 3,5-dimethyl-4-oxo-2-thioxo-1 H -thieno [2,3- d ]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate .

Safety And Hazards

While specific safety and hazard information for Thieno[2,3-d]pyrimidine-6-carboxylic acid is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for research on Thieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives could include further exploration of their potential as therapeutic agents, particularly in the context of cancer treatment . Additionally, the development of new synthetic methods and the study of their mechanism of action could also be areas of interest .

properties

IUPAC Name

thieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-1-4-2-8-3-9-6(4)12-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACJQZHGTLOKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC=NC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271079
Record name Thieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-d]pyrimidine-6-carboxylic acid

CAS RN

1337882-43-5
Record name Thieno[2,3-d]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337882-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
70
Citations
AA Santilli, DH Kim, SV Wanser - Journal of Heterocyclic …, 1971 - Wiley Online Library
A novel method for the preparation of esters and amides of thieno[2,3‐d]pyrimidine‐6‐carb‐oxylic acids was described. A typical example was the direct formation of ethyl 5‐amino‐2‐…
Number of citations: 88 onlinelibrary.wiley.com
S Tumkevicius, M Dailide - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
Synthetic routes for the preparation of methyl 2‐amino‐4‐methoxythieno[2,3‐d]pyrimidine‐6‐carboxylate (4) ‐ useful intermediate for lipophilic and classical antifolates from 2‐amino‐4,…
Number of citations: 14 onlinelibrary.wiley.com
S Tumkevicius, A Kaminskas - Chemistry of Heterocyclic Compounds, 2003 - Springer
The reaction of 4-dialkylamino-6-chloro-2-methylthiopyrimidine-5-carbaldehydes with ethyl mercaptoacetate in the presence of triethylamine gives the corresponding ethyl esters of …
Number of citations: 3 link.springer.com
KV Derkach, AA Bakhtyukov, VN Sorokoumov… - Doklady Biochemistry …, 2020 - Springer
Thyroid stimulating hormone (TSH) receptor antagonists are required for the treatment of TSH-dependent tumors and Graves disease. We developed the compound 5-amino-N-(tert-…
Number of citations: 12 link.springer.com
SV Vlasov, OD Vlasova, HI Severina… - Scientia …, 2021 - mdpi.com
The rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown …
Number of citations: 5 www.mdpi.com
H Kim, C Lee, JS Yang, S Choi, CH Park… - European Journal of …, 2016 - Elsevier
Fms-like tyrosine kinase 3 (FLT3) is a well-known and important target for the treatment of acute myeloid leukemia (AML). A series of thieno[2,3-d]pyrimidine derivatives from a …
Number of citations: 13 www.sciencedirect.com
ZH Khalil, AA Geies - Phosphorus, Sulfur, and Silicon and the …, 1991 - Taylor & Francis
5-Cyano-4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (I) reacts with P 2 S 5 in pyridine to give pyrimidine-2,4-dithione (II). Further reaction of II with ethyl chloroacetate, …
Number of citations: 23 www.tandfonline.com
MM Ghorab, AN Osman, E Noaman… - … , Sulfur, and Silicon …, 2006 - Taylor & Francis
The synthesis of novel thioureido derivatives 3, 8, and 10; biscompounds 7, 9, and 11; and tetracyclic compounds 5, 6, and 16 utilizing 5-isothiocyanato-3-methyl-thiophene-2,4-…
Number of citations: 25 www.tandfonline.com
SV Vlasov, OD Vlasova, HI Severina, VA Georgiyants - 2023 - dspace.nuph.edu.ua
Materials and methods. Methods of organic synthesis and analysis (1H, 13C NMR, LC-MS), methods of antimicrobial activity research (diffusion in agar, serial dilutions), methods of …
Number of citations: 2 dspace.nuph.edu.ua
AA Bakhtyukov, KV Derkach, MA Gureev… - International Journal of …, 2020 - mdpi.com
Low-molecular-weight agonists of luteinizing hormone (LH)/human chorionic gonadotropin (hCG) receptor (LHCGR), which interact with LHCGR transmembrane allosteric site and, in …
Number of citations: 33 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.